Cas no 1179149-12-2 (4-Methoxyisoquinoline-1-carboxylic acid)

4-Methoxyisoquinoline-1-carboxylic acid 化学的及び物理的性質
名前と識別子
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- DB-118038
- DTXSID80731401
- SCHEMBL756470
- 1179149-12-2
- 4-METHOXYISOQUINOLINE-1-CARBOXYLICACID
- 4-METHOXYISOQUINOLINE-1-CARBOXYLIC ACID
- 4-Methoxyisoquinoline-1-carboxylic acid
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- MDL: MFCD20925685
- インチ: InChI=1S/C11H9NO3/c1-15-9-6-12-10(11(13)14)8-5-3-2-4-7(8)9/h2-6H,1H3,(H,13,14)
- InChIKey: JRYOYMYRIYDYAL-UHFFFAOYSA-N
- SMILES: COC1=CN=C(C2=CC=CC=C21)C(=O)O
計算された属性
- 精确分子量: 203.058243149Da
- 同位素质量: 203.058243149Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 15
- 回転可能化学結合数: 2
- 複雑さ: 244
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.9
- トポロジー分子極性表面積: 59.4Ų
4-Methoxyisoquinoline-1-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM223548-1g |
4-Methoxyisoquinoline-1-carboxylic acid |
1179149-12-2 | 95% | 1g |
$636 | 2021-08-04 | |
Chemenu | CM223548-1g |
4-Methoxyisoquinoline-1-carboxylic acid |
1179149-12-2 | 95% | 1g |
$*** | 2023-04-03 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1759063-1g |
4-Methoxyisoquinoline-1-carboxylic acid |
1179149-12-2 | 98% | 1g |
¥7140.00 | 2024-08-09 | |
Alichem | A189009466-1g |
4-Methoxyisoquinoline-1-carboxylic acid |
1179149-12-2 | 95% | 1g |
$737.48 | 2023-09-04 |
4-Methoxyisoquinoline-1-carboxylic acid 関連文献
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Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
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C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
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Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
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Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
4-Methoxyisoquinoline-1-carboxylic acidに関する追加情報
Introduction to 4-Methoxyisoquinoline-1-carboxylic acid (CAS No. 1179149-12-2)
4-Methoxyisoquinoline-1-carboxylic acid, identified by its Chemical Abstracts Service (CAS) number 1179149-12-2, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the isoquinoline family, a class of nitrogen-containing aromatic organic compounds known for their diverse biological activities and structural versatility. The presence of a methoxy group at the 4-position and a carboxylic acid moiety at the 1-position introduces unique functional properties that make it a valuable scaffold for drug discovery and synthetic chemistry.
The structural framework of 4-Methoxyisoquinoline-1-carboxylic acid combines the aromatic stability of isoquinoline with the reactivity of carboxylic acid functionalities. This combination allows for further chemical modifications, enabling the synthesis of derivatives with tailored pharmacological properties. In recent years, there has been growing interest in isoquinoline derivatives due to their potential applications in treating various diseases, including cancer, neurodegenerative disorders, and infectious diseases.
One of the most compelling aspects of 4-Methoxyisoquinoline-1-carboxylic acid is its role as a precursor in the synthesis of more complex bioactive molecules. Researchers have leveraged its structural features to develop novel inhibitors targeting specific enzymatic pathways involved in disease progression. For instance, studies have demonstrated its utility in generating compounds that modulate kinases and other signaling proteins, which are critical in cancer metabolism and cell proliferation.
Recent advancements in computational chemistry have further enhanced the understanding of 4-Methoxyisoquinoline-1-carboxylic acid's interactions with biological targets. Molecular docking simulations have revealed that this compound can bind to pockets on proteins associated with inflammatory responses and oxidative stress, suggesting its potential as an anti-inflammatory agent. These findings align with emerging research indicating that isoquinoline derivatives may play a role in mitigating chronic inflammatory conditions by inhibiting key pro-inflammatory cytokines.
The carboxylic acid group in 4-Methoxyisoquinoline-1-carboxylic acid provides an excellent site for further derivatization, allowing chemists to introduce various functional groups such as amines, alcohols, or thiols. This flexibility has led to the development of a series of analogs with enhanced solubility, bioavailability, and target specificity. For example, esterification or amidation of the carboxylic acid can yield derivatives that exhibit improved pharmacokinetic profiles while maintaining potent biological activity.
In the realm of medicinal chemistry, 4-Methoxyisoquinoline-1-carboxylic acid has been explored as a lead compound for developing treatments against neurodegenerative diseases such as Alzheimer's and Parkinson's. Preliminary studies suggest that its structural motif can interact with amyloid-beta plaques and alpha-synuclein aggregates, two hallmark pathological features of these conditions. By targeting these aggregates, isoquinoline-based compounds like 4-Methoxyisoquinoline-1-carboxylic acid may offer a novel therapeutic approach to slow disease progression.
The synthesis of 4-Methoxyisoquinoline-1-carboxylic acid typically involves multi-step organic reactions starting from readily available precursors such as 3-methoxyphenylacetic acid or 3-methoxyphenylamine. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making it feasible to conduct large-scale screening studies for drug discovery applications. Additionally, green chemistry principles have been applied to minimize waste and improve sustainability in its synthesis.
One notable application of 4-Methoxyisoquinoline-1-carboxylic acid is in the development of antimicrobial agents. The unique electronic properties of its heterocyclic core allow it to disrupt bacterial cell membranes and inhibit essential metabolic pathways. Recent research has identified derivatives capable of exhibiting potent activity against multidrug-resistant strains of bacteria, highlighting their potential as alternatives to conventional antibiotics.
The pharmaceutical industry has also shown interest in 4-Methoxyisoquinoline-1-carboxylic acid for its potential as an intermediate in producing small-molecule drugs with central nervous system (CNS) activity. Its ability to cross the blood-brain barrier has been exploited in designing compounds that target neurological disorders without significant side effects. This property is particularly valuable for treating conditions like epilepsy and schizophrenia, where precise targeting is crucial.
In conclusion,4-Methoxyisoquinoline-1-carboxylic acid (CAS No. 1179149-12-2) represents a promising scaffold for developing novel therapeutic agents across multiple disease areas. Its unique structural features combined with recent advances in synthetic and computational chemistry have positioned it as a key compound in medicinal biology research. As ongoing studies continue to uncover new biological activities and synthetic possibilities,4-Methoxyisoquinoline-1-carboxylic acid is poised to make significant contributions to future drug development efforts.
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